N-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide
Description
N-(4-Methoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-methoxyphenyl group and a 5-methyl-2-phenyl-1,3-oxazol-4-ylmethyl moiety. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry and materials science, particularly due to their structural versatility and electronic properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-18-23(25-24(30-18)19-9-5-3-6-10-19)17-26(20-13-15-21(29-2)16-14-20)31(27,28)22-11-7-4-8-12-22/h3-16H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNCHDFMZKBZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Introduction: The benzenesulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Key Observations :
- The chlorine-substituted analog () has a higher molecular weight (482.99 vs. ~483.58 for the target) but comparable polarity.
- Replacement of the oxazole with a furan (compound 1b) reduces molecular weight and melting point (92–94°C), suggesting lower crystallinity due to reduced aromatic stacking .
- Cyclobutane-containing analogs (e.g., 1n) exhibit higher melting points (106.5–109.1°C), likely due to increased rigidity .
Spectroscopic and Analytical Data
NMR Trends :
- 1H NMR : Oxazole protons typically resonate at δ 6.5–8.0 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm. For example, compound 1b () shows a singlet at δ 3.76 for the furan-OCH3 .
- 13C NMR : Sulfonamide carbons (SO2N) are observed at δ 110–130 ppm, while oxazole carbons appear at δ 150–160 ppm .
HRMS :
- Compound 1b (C22H21NO3S): [M + Na]+ calculated 402.1134, found 402.1127 (Δ = -0.7 ppm), confirming high purity .
Biological Activity
N-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H22N2O4S |
| Molecular Weight | 422.50 g/mol |
| CAS Number | 1251614-53-5 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with various receptors, potentially altering their activity and downstream signaling pathways.
- Antimicrobial and Anticancer Properties: Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities, although further research is required to elucidate these effects fully.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including the compound , possess antimicrobial properties. A study evaluated the effectiveness of various sulfonamides against different bacterial strains, demonstrating significant inhibitory effects on growth at specific concentrations.
Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Study 1: Cardiovascular Effects
A recent study investigated the cardiovascular effects of benzenesulfonamide derivatives using an isolated rat heart model. The results indicated that certain derivatives could significantly alter perfusion pressure and coronary resistance:
| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|---|
| Control | - | - | - |
| N-(4-methoxyphenyl)-N-[...] | 0.001 | Decreased | Decreased |
| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | Increased | Increased |
This study suggests that the compound may interact with calcium channels, influencing cardiovascular dynamics.
Study 2: Anticancer Activity
In another study focusing on anticancer properties, N-(4-methoxyphenyl)-N-[...] was tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 8.3 |
| A549 (Lung Cancer) | 12.0 |
The results indicate a promising potential for this compound in cancer therapy, warranting further investigation into its mechanisms of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
